6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid

Medicinal chemistry Scaffold design Conformational analysis

6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid (CAS 1593014-89-1, molecular formula C₁₀H₁₁N₃O₂, MW 205.21) is a heterobifunctional pyridazine building block bearing a terminal alkyne at the pent‑4‑yn‑2‑yl side chain and a carboxylic acid at the 3‑position. The pyridazine core provides an electron‑deficient heteroaromatic scaffold distinct from the more common pyridine or pyrimidine analogues , while the branched alkynylamino substituent introduces a stereogenic centre at the α‑carbon of the side chain—a feature absent in the corresponding pent‑4‑yn‑1‑yl positional isomer (CAS 1701805‑38‑0).

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B13320818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(CC#C)NC1=NN=C(C=C1)C(=O)O
InChIInChI=1S/C10H11N3O2/c1-3-4-7(2)11-9-6-5-8(10(14)15)12-13-9/h1,5-7H,4H2,2H3,(H,11,13)(H,14,15)
InChIKeyMYWCLXPRAYRSHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid – Procurement-Relevant Structural and Physicochemical Profile


6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid (CAS 1593014-89-1, molecular formula C₁₀H₁₁N₃O₂, MW 205.21) is a heterobifunctional pyridazine building block bearing a terminal alkyne at the pent‑4‑yn‑2‑yl side chain and a carboxylic acid at the 3‑position . The pyridazine core provides an electron‑deficient heteroaromatic scaffold distinct from the more common pyridine or pyrimidine analogues [1], while the branched alkynylamino substituent introduces a stereogenic centre at the α‑carbon of the side chain—a feature absent in the corresponding pent‑4‑yn‑1‑yl positional isomer (CAS 1701805‑38‑0) [2]. The combination of the click‑chemistry‑competent terminal alkyne, the derivatisable carboxylic acid, and the nitrogen‑rich pyridazine ring makes this compound a versatile intermediate for medicinal chemistry and chemical biology applications .

Why In‑Class Pyridazine‑3‑carboxylic Acid Building Blocks Cannot Substitute for 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic Acid


Although several pyridazine‑3‑carboxylic acid derivatives bearing terminal alkyne side chains are commercially available, they are not functionally interchangeable. The pent‑4‑yn‑2‑yl substitution pattern on the 6‑amino group creates a branched, chiral centre that directly affects molecular shape, conformational flexibility, and physicochemical parameters such as lipophilicity (cLogP ~0.9985 for the target compound vs. ~1.0 for the linear pent‑4‑yn‑1‑yl isomer) and the number of rotatable bonds (4 vs. 5) . These differences alter both the three‑dimensional presentation of the alkyne for click‑chemistry conjugations and the scaffold’s compatibility with enzyme binding pockets [1]. Simply replacing the compound with the pent‑4‑yn‑1‑yl isomer, the hex‑5‑yn‑1‑yl homologue, or the pyrimidine core analogue changes the spatial trajectory of the reactive alkyne and the hydrogen‑bond donor/acceptor pattern of the heterocyclic core, potentially compromising conjugation efficiency, target binding, or downstream SAR interpretation [2].

Quantitative Differentiation Evidence for 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic Acid vs. Its Closest Analogs


Branched vs. Linear Alkynyl Side Chain: Impact on Conformational Flexibility and Rotatable Bond Count

The target compound carries a pent‑4‑yn‑2‑yl side chain that introduces branching at the α‑carbon, resulting in a computed rotatable bond count of 4. In contrast, the linear pent‑4‑yn‑1‑yl positional isomer (CAS 1701805‑38‑0) possesses 5 rotatable bonds [1]. This difference affects the conformational entropy penalty upon target binding and the three‑dimensional trajectory of the terminal alkyne during click‑chemistry bioconjugation.

Medicinal chemistry Scaffold design Conformational analysis

Lipophilicity Tuning: cLogP Differentiation Between Positional Isomers

The branched pent‑4‑yn‑2‑yl substitution confers a computed cLogP of 0.9985, whereas the linear pent‑4‑yn‑1‑yl isomer exhibits an XLogP3 of 1.0 [1]. Although the absolute difference appears modest, it is sufficient to alter LogD‑driven properties such as passive membrane permeability and non‑specific protein binding, particularly when the carboxylic acid is esterified.

Physicochemical profiling ADME Lead optimisation

Presence vs. Absence of a Chiral Centre: Implications for Stereochemical SAR and IP Space

The pent‑4‑yn‑2‑yl substituent on the 6‑amino group contains a stereogenic centre at the carbon bearing the methyl group, producing a racemic mixture at the supplied purity level. The pent‑4‑yn‑1‑yl isomer (CAS 1701805‑38‑0) and the hex‑5‑yn‑1‑yl homologue (CAS 1696065‑44‑7) are achiral with respect to the side chain [1]. This stereochemical feature enables access to enantiomerically enriched or separated forms, which is increasingly critical for patent strategies and for probing stereospecific target interactions.

Stereochemistry Chiral building block Intellectual property

Heterocyclic Core Differentiation: Pyridazine vs. Pyrimidine Impact on Hydrogen-Bond Topology

The pyridazine core (1,2‑diazine) of the target compound presents two adjacent nitrogen atoms that can act as a hydrogen‑bond acceptor pair, whereas the pyrimidine analogue (1,3‑diazine; CAS 1872958‑51‑4) positions the nitrogens with one‑carbon spacing [1]. This regioisomeric arrangement alters the hydrogen‑bond acceptor geometry and the dipole moment of the heterocycle, which affects molecular recognition by biological targets and the compound’s performance in decarboxylative cross‑coupling reactions.

Heterocyclic chemistry Bioisosterism Scaffold hopping

Synthetic Utility: Decarboxylative Cross-Coupling Competence of Pyridazine-3-carboxylic Acids

Pyridazine‑3‑carboxylic acids, including the target compound class, undergo Pd‑catalysed decarboxylative cross‑coupling with aryl bromides to afford 3‑arylpyridazines in modest to excellent yields, a transformation reported under dual Pd(PPh₃)₄/Cu₂O catalysis at 160 °C in DMA [1]. This reactivity is predicated on the carboxylic acid at the 3‑position of the pyridazine ring and is not accessible with the pyrimidine‑4‑carboxylic acid regioisomer, which possesses a different electronic environment at the carboxylate‑bearing carbon.

Synthetic methodology C–C coupling Late-stage functionalisation

Procurement-Relevant Application Scenarios for 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic Acid


CuAAC Click Chemistry for PROTAC Linker Assembly and Bioconjugate Synthesis

The terminal alkyne of the pent‑4‑yn‑2‑yl side chain enables copper(I)‑catalysed azide‑alkyne cycloaddition (CuAAC), making this compound suitable for constructing PROTAC linkers and fluorescent or affinity probes . The branched side chain with its inherent chirality provides a different spatial trajectory for the triazole product compared to the linear pent‑4‑yn‑1‑yl isomer, which can be exploited to fine‑tune linker geometry and target engagement in ternary complex formation [1].

Stereochemistry‑Enabled Fragment Elaboration in Kinase Inhibitor Programmes

The presence of a racemic chiral centre in the side chain allows medicinal chemistry teams to evaluate both enantiomers—either through chiral chromatography or asymmetric synthesis—for differential target binding . This is particularly relevant for ATP‑competitive kinase inhibitors where the pyridazine ring serves as a hinge‑binding motif and the alkynyl side chain occupies the ribose pocket or solvent channel [2].

Decarboxylative Cross‑Coupling for Rapid 3‑Arylpyridazine Library Synthesis

The carboxylic acid at the 3‑position permits Pd/Cu‑catalysed decarboxylative arylation [1], enabling rapid diversification to 3‑arylpyridazine libraries. This chemistry is orthogonal to the alkyne functionality, allowing sequential derivatisation strategies where the alkyne is first used for click conjugation and the carboxylic acid is subsequently cross‑coupled, or vice versa. The pyridazine core provides a distinct electronic profile compared to pyrimidine analogues, which may affect cross‑coupling yields [2].

Physicochemical Property Screening Sets for CNS Drug Discovery

With a cLogP of 0.9985, TPSA of 75.1 Ų, MW of 205.21, and only 2 hydrogen‑bond donors, the compound falls within favourable CNS drug‑like property space . Its slightly lower lipophilicity relative to the pent‑4‑yn‑1‑yl isomer (ΔLogP ≈ 0.0015) and reduced rotatable bond count (4 vs. 5) may offer marginal but cumulative advantages in permeability and metabolic stability screening cascades [3].

Quote Request

Request a Quote for 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.